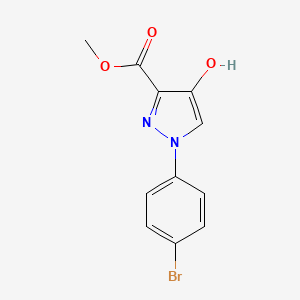
methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound with the following structure:
Methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
It belongs to the class of pyrazole derivatives and contains a methyl ester group. The compound’s systematic name is methyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate .
Métodos De Preparación
Synthetic Routes: The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction. In this process, an aryl bromide (in this case, 4-bromophenyl) reacts with an organoboron reagent (such as a boronic acid or boronate ester) in the presence of a palladium catalyst. The reaction proceeds under mild conditions and provides a straightforward route to the desired product.
Reaction Conditions: The reaction conditions for Suzuki–Miyaura coupling include the use of a base (often a strong base like potassium carbonate), a solvent (commonly DMF or toluene), and a palladium catalyst (usually Pd(PPh₃)₄ or PdCl₂(PPh₃)₂). The boron reagent can be a boronic acid or a boronate ester. The methyl ester group is introduced during the reaction, leading to the formation of methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate.
Industrial Production Methods: While research laboratories often use the Suzuki–Miyaura coupling for small-scale synthesis, industrial production may involve optimized processes with higher yields and cost-effectiveness. Specific details regarding large-scale production methods are proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Reactivity: Methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups.
Oxidation: Oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles (e.g., amines, alkoxides).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, reduction of the carbonyl group would yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
Methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing potential drug candidates due to its structural features.
Biological Studies: Researchers explore its interactions with enzymes, receptors, or other biological targets.
Materials Science: Its unique properties may be useful in materials design.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is unique in its structure, similar compounds include other pyrazole derivatives with varying substituents. These analogs may exhibit different properties and reactivity.
Propiedades
Fórmula molecular |
C11H9BrN2O3 |
|---|---|
Peso molecular |
297.10 g/mol |
Nombre IUPAC |
methyl 1-(4-bromophenyl)-4-hydroxypyrazole-3-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-17-11(16)10-9(15)6-14(13-10)8-4-2-7(12)3-5-8/h2-6,15H,1H3 |
Clave InChI |
IESQWUDPBJFIMH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B12114473.png)
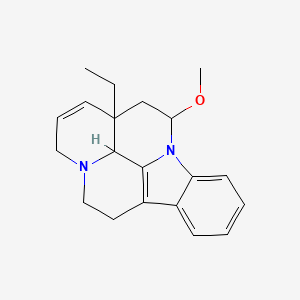
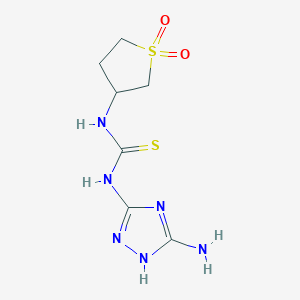
![Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-](/img/structure/B12114494.png)
![[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12114499.png)
![3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B12114502.png)
![5-[(2-hydroxybenzoyl)amino]pentanoic Acid](/img/structure/B12114504.png)
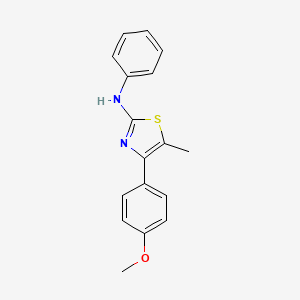
![2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12114522.png)
![2-Thiazolamine, 5-[(4-ethylphenyl)methyl]-](/img/structure/B12114524.png)

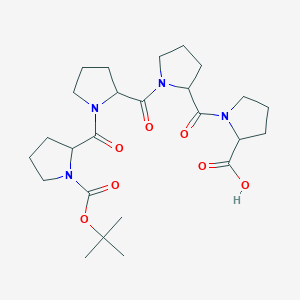
![(4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114547.png)

